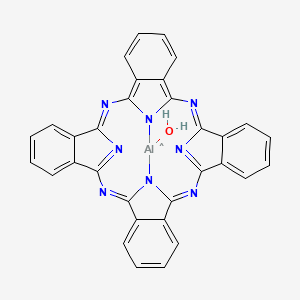
Aluminum phthalocyanine hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum phthalocyanine hydroxide is a metal phthalocyanine compound with the chemical formula C32H17AlN8O. It is a derivative of phthalocyanine, a macrocyclic compound that consists of four isoindole units linked by nitrogen atoms to form a conjugated ring system. The central aluminum ion is coordinated to the nitrogen atoms of the phthalocyanine ring and a hydroxide group. This compound is known for its remarkable chemical, mechanical, and thermal stability, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
Aluminum phthalocyanine hydroxide can be synthesized through several methods. One common approach involves the reaction of phthalonitrile with aluminum chloride in the presence of a base, followed by hydrolysis to introduce the hydroxide group. The reaction typically occurs under high-temperature conditions and requires a solvent such as dimethylformamide (DMF) or nitrobenzene.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Aluminum phthalocyanine hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum phthalocyanine oxide.
Reduction: It can be reduced to form aluminum phthalocyanine.
Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: Aluminum phthalocyanine oxide.
Reduction: Aluminum phthalocyanine.
Substitution: Various substituted aluminum phthalocyanine derivatives.
科学的研究の応用
Aluminum phthalocyanine hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other phthalocyanine derivatives.
Biology: Employed in photodynamic therapy for cancer treatment due to its photosensitizing properties.
Medicine: Investigated for its potential in antimicrobial and antiviral therapies.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
作用機序
The mechanism of action of aluminum phthalocyanine hydroxide involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and destroys them upon light activation.
類似化合物との比較
Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Iron phthalocyanine
- Magnesium phthalocyanine
Uniqueness
Aluminum phthalocyanine hydroxide is unique due to its specific coordination of the aluminum ion with a hydroxide group, which imparts distinct chemical and photophysical properties. Compared to other metal phthalocyanines, it exhibits higher stability and efficiency in generating reactive oxygen species, making it particularly effective in photodynamic therapy applications.
特性
CAS番号 |
15554-15-1 |
|---|---|
分子式 |
C32H17AlN8O |
分子量 |
556.5 g/mol |
IUPAC名 |
aluminum;2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;hydroxide |
InChI |
InChI=1S/C32H16N8.Al.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+3;/p-1 |
InChIキー |
QMBKZWHVFIDIRL-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O |
正規SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[OH-].[Al+3] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


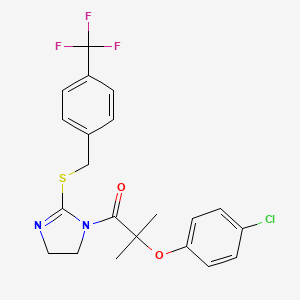
![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)
![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)
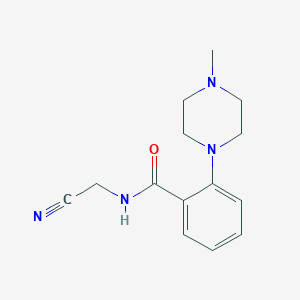

![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)
![N-(4-ethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2558427.png)
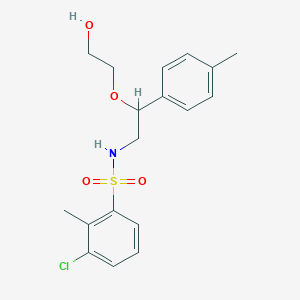
![(2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)
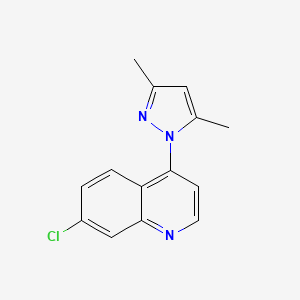
![4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2558435.png)
![2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2558436.png)
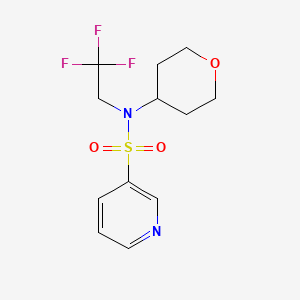
![3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2558438.png)
